molecular formula C17H17ClN2O3 B7946969 benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate

benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B7946969
M. Wt: 332.8 g/mol
InChI Key: GSTRDLDGQFOSPU-UHFFFAOYSA-N
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Description

Benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a benzyl group, a chlorinated methylphenyl group, and a carbamate moiety.

Properties

IUPAC Name

benzyl N-[2-(3-chloro-4-methylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-12-7-8-14(9-15(12)18)20-16(21)10-19-17(22)23-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTRDLDGQFOSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}amine. This reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or the chlorinated methylphenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable solvent and base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or phenyl derivatives.

Scientific Research Applications

Benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action can include inhibition of metabolic processes or disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Methyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate
  • Ethyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate

Uniqueness

Benzyl N-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}carbamate is unique due to the presence of both a benzyl group and a chlorinated methylphenyl group This combination imparts specific chemical and biological properties that differentiate it from other carbamates

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